molecular formula C20H21N3O4S B2862607 4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide CAS No. 1211338-54-3

4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide

Cat. No.: B2862607
CAS No.: 1211338-54-3
M. Wt: 399.47
InChI Key: QMSPRWFCKPERED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as INCB054329 , is a BET inhibitor . Its primary targets are the bromodomains of the BET (Bromodomain and Extra-Terminal motif) family of proteins, which include BRD2, BRD3, BRD4, and BRDT . These proteins play crucial roles in regulating gene expression.

Mode of Action

INCB054329 interacts with its targets by binding to the bromodomains of the BET proteins, inhibiting their function . This prevents these proteins from binding to acetylated histones, disrupting the transcription of certain genes that are critical for cell proliferation and survival .

Biochemical Pathways

The inhibition of BET proteins affects various biochemical pathways. Notably, it leads to the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation . The compound also induces HEXIM1, a protein known to inhibit the positive transcription elongation factor b (P-TEFb), further impacting gene transcription .

Pharmacokinetics

It is soluble in dmso, indicating potential for good bioavailability . It’s also noted that the compound has a high clearance rate and a short half-life in mice .

Result of Action

The action of INCB054329 results in the inhibition of cell growth, particularly in cancer cells . It induces cell cycle arrest at the G1 phase and promotes apoptosis . In addition, it enhances the DNA damage and apoptosis induced by PARP inhibitors and cisplatin .

Action Environment

The efficacy and stability of INCB054329 can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability. Furthermore, its efficacy has been demonstrated in various hematological cancer models, indicating that the specific cellular environment can influence its action .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)28(26,27)17-6-3-13(4-7-17)20(25)21-16-11-14-5-8-18(24)23-10-9-15(12-16)19(14)23/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSPRWFCKPERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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